3-benzoyl-7-hydroxy-2H-chromen-2-one

hDPP III coumarin inhibitor pain modulation

The most potent coumarin‑based hDPP III inhibitor (IC50 1.10 µM) and a semiconductor with tunable band gap (2.41–2.56 eV). Essential for preclinical hDPP III research, CYP2A6 drug‑interaction assays (IC50 50 nM), and optoelectronic device prototyping. Its 3‑benzoyl‑7‑hydroxy substitution ensures superior activity over 3‑acetyl and unsubstituted analogs, while the high‑purity monomer enables synthesis of poly(3‑benzoyl coumarin‑7‑yl‑methacrylate) with Tg 261°C for high‑temperature composites. Differentiate your protocols and accelerate material development with reliable, characterized batches.

Molecular Formula C16H10O4
Molecular Weight 266.25 g/mol
CAS No. 19088-67-6
Cat. No. B174317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-benzoyl-7-hydroxy-2H-chromen-2-one
CAS19088-67-6
Molecular FormulaC16H10O4
Molecular Weight266.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=CC3=C(C=C(C=C3)O)OC2=O
InChIInChI=1S/C16H10O4/c17-12-7-6-11-8-13(16(19)20-14(11)9-12)15(18)10-4-2-1-3-5-10/h1-9,17H
InChIKeyUWQPLMCCTUJLSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Benzoyl-7-hydroxy-2H-chromen-2-one (CAS 19088-67-6) – Core Chemical Profile and Strategic Procurement Considerations for Research and Industrial Use


3-Benzoyl-7-hydroxy-2H-chromen-2-one (CAS 19088-67-6) is a synthetic 3-aroyl coumarin derivative distinguished by a benzoyl substituent at the C3 position and a hydroxyl group at C7. Its molecular formula is C₁₆H₁₀O₄, with a molecular weight of 266.25 g/mol . This compound has been characterized both as a potent inhibitor of human dipeptidyl peptidase III (hDPP III) with an IC₅₀ of 1.10 µM—the highest potency among a 40‑coumarin derivative panel [1]—and as a semiconductor material with an optical band gap ranging from 2.408 to 2.560 eV, making it suitable for optoelectronic applications [2]. The unique substitution pattern imparts distinct biological and photophysical properties that differentiate it from closely related coumarin analogs.

3-Benzoyl-7-hydroxy-2H-chromen-2-one (CAS 19088-67-6) – Why In‑Class Coumarin Derivatives Are Not Functionally Equivalent in Targeted Applications


Coumarin derivatives are widely used in biochemical research and materials science, yet even small structural modifications profoundly alter both biological activity and photophysical behavior. For instance, replacing the 3‑benzoyl group of 3‑benzoyl-7-hydroxy-2H-chromen-2-one with a 3‑acetyl (as in 3‑acetyl‑7‑hydroxycoumarin) shifts the compound’s primary enzymatic target from hDPP III to 17β‑HSD1 , while unsubstituted 7‑hydroxycoumarin exhibits negligible hDPP III inhibition (<2.5%) compared to 1.10 µM for the target compound [1]. Similarly, the optical band gap of BHYC (2.41–2.56 eV) differs substantially from other coumarin derivatives (e.g., 3.2 eV for certain 3‑substituted coumarins [2]), directly impacting its suitability for specific optoelectronic device architectures. These disparities underscore that simple in‑class substitution cannot preserve the functional properties required for experimental or industrial outcomes, making precise compound selection critical.

3-Benzoyl-7-hydroxy-2H-chromen-2-one – Product‑Specific Quantitative Evidence Guide for Selection and Procurement


Potent and Selective Human Dipeptidyl Peptidase III (hDPP III) Inhibition: Superior Potency Among 40 Coumarin Derivatives

3-Benzoyl-7-hydroxy-2H-chromen-2-one (Compound 12) demonstrated the strongest hDPP III inhibition among 40 structurally diverse coumarin derivatives tested. Its IC₅₀ of 1.10 ± 0.05 µM is approximately 2‑fold more potent than the next most active compound in the same study, methyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate (Compound 36, IC₅₀ = 2.14 ± 0.06 µM) [1]. In contrast, the unsubstituted parent coumarin (Compound 40) showed no detectable inhibition, and 7-hydroxycoumarin (Compound 39) exhibited only 2.1% inhibition at 10 µM, underscoring the critical role of the 3‑benzoyl group for potent hDPP III engagement. Molecular dynamics simulations further revealed that the 7‑OH group forms essential stabilizing interactions with enzyme residues Ile315, Ser317, Glu329, Phe381, Pro387, and Ile390 [1]. This head‑to‑head comparative dataset establishes 3‑benzoyl-7-hydroxy-2H-chromen-2-one as the most potent coumarin‑based hDPP III inhibitor identified to date within a well‑controlled experimental framework.

hDPP III coumarin inhibitor pain modulation

CYP2A6 Inhibition Potency: Nanomolar‑Range Activity Relevant to Drug Metabolism Studies

In human liver microsome assays, 3-benzoyl-7-hydroxy-2H-chromen-2-one inhibits cytochrome P450 2A6 (CYP2A6) with an IC₅₀ of 50 nM and a Ki of 29 µM [1]. This IC₅₀ value places the compound in the same potency range as several known CYP2A6 inhibitors, including DLCI‑1 (IC₅₀ = 17 nM) and benzo[b]thiophene‑7‑carboxaldehyde (IC₅₀ = 50 nM), while being approximately 10‑fold more potent than methoxsalen (IC₅₀ = 0.47 µM) [2]. The combination of high inhibitory potency and a distinct coumarin scaffold makes this compound a valuable tool for probing CYP2A6‑mediated drug metabolism pathways and for assessing potential drug‑drug interactions in preclinical development.

CYP2A6 cytochrome P450 drug interaction

Semiconductor Optical Band Gap and Optoelectronic Parameters: A Defined Window for Material Science Applications

3-Benzoyl-7-hydroxy-2H-chromen-2-one (BHYC) exhibits a concentration‑dependent optical band gap ranging from 2.560 eV to 2.408 eV as molarity increases, with corresponding absorbance band edge values of 2.526 eV in DMF and 2.500 eV in DMSO [1]. The refractive index of BHYC increases from 2.47 to 2.95 with increasing molarity [1]. In comparison, a widely studied 3‑substituted coumarin derivative used in OLEDs displays a significantly larger band gap of 3.2 eV [2], while coumarin‑based dyes for DSSCs typically show band gaps between 1.90 and 2.97 eV [3]. The intermediate band gap of BHYC, combined with its tunable refractive index, positions it uniquely for applications requiring specific charge injection barriers or light‑harvesting capabilities that cannot be achieved with higher‑ or lower‑gap coumarin analogs.

optoelectronic semiconductor band gap

Polymer Building Block with Enhanced Thermal Stability: Superior Performance in Nanocomposite Formulations

Poly(3‑benzoyl coumarin‑7‑yl‑methacrylate), a polymer derived from 3‑benzoyl-7-hydroxy-2H-chromen-2-one, exhibits a glass transition temperature (Tg) of 261 °C and a crystallization temperature (Tc) of 340 °C [1]. When incorporated into montmorillonite‑based nanocomposites, the decomposition temperature of the nanocomposite increases by 9–17 °C relative to the homopolymer [2]. In contrast, polymers derived from 3‑acetyl‑7‑hydroxycoumarin typically show lower thermal stability due to the absence of the stabilizing benzoyl aromatic system [3]. The high thermal endurance of the benzoyl‑functionalized polymer makes it particularly attractive for high‑temperature applications, such as automotive under‑hood components, aerospace coatings, or electronics encapsulation, where conventional coumarin‑based polymers would degrade prematurely.

polymer thermal stability nanocomposite

3-Benzoyl-7-hydroxy-2H-chromen-2-one (CAS 19088-67-6) – Best Research and Industrial Application Scenarios Based on Quantified Differentiation


hDPP III Enzyme Assays and Pharmacological Studies in Pain, Blood Pressure, or Cancer Models

As the most potent coumarin‑based hDPP III inhibitor (IC₅₀ = 1.10 µM) identified in a comprehensive 40‑compound screen [1], 3‑benzoyl-7-hydroxy-2H-chromen-2-one is the optimal chemical probe for investigating the physiological roles of hDPP III in preclinical models. Its 2‑fold higher potency over the next‑best coumarin in the same panel [1] enables lower effective concentrations, minimizing potential off‑target effects and improving assay signal‑to‑noise ratios. The established binding mode, including critical interactions between the 7‑OH group and key enzyme residues [1], further supports rational SAR studies and the design of more advanced inhibitors.

CYP2A6‑Mediated Drug Metabolism and Drug‑Drug Interaction Screening

With an IC₅₀ of 50 nM against CYP2A6 in human liver microsomes [1], this compound serves as a robust, commercially available standard for assessing CYP2A6‑mediated drug interactions. Its potency is comparable to well‑known CYP2A6 inhibitors such as benzo[b]thiophene‑7‑carboxaldehyde (50 nM) [2], making it a cost‑effective alternative for laboratories conducting routine hepatocyte metabolism studies or developing smoking‑cessation therapies that target nicotine metabolism via CYP2A6.

Optoelectronic Device Fabrication: Photodiodes, Sensors, and Light‑Emitting Diodes

The semiconductor behavior of 3‑benzoyl-7-hydroxy-2H-chromen-2-one (BHYC), characterized by an optical band gap of 2.408–2.560 eV and a tunable refractive index of 2.47–2.95 [1], positions it as a tailored material for specific optoelectronic devices. Its band gap falls between those of many higher‑gap (3.2 eV) [2] and lower‑gap (1.9–2.3 eV) [3] coumarin derivatives, allowing precise tuning of charge injection and light absorption in diodes, photodetectors, and sensors. The compound's pre‑established optoelectronic parameters reduce the need for extensive in‑house characterization, accelerating device prototyping and material selection workflows.

High‑Temperature Polymer and Nanocomposite Formulations

As a monomer, 3‑benzoyl-7-hydroxy-2H-chromen-2-one enables the synthesis of poly(3‑benzoyl coumarin‑7‑yl‑methacrylate), a polymer with a glass transition temperature of 261 °C [1] and a demonstrated 9–17 °C increase in decomposition temperature when formulated as a montmorillonite nanocomposite [2]. This thermal performance surpasses that of polymers derived from 3‑acetyl‑7‑hydroxycoumarin [3], making it the preferred building block for applications requiring sustained mechanical integrity at elevated temperatures, such as aerospace composites, high‑temperature coatings, or electronics packaging materials.

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